molecular formula C9H9NO B8751528 6-Benzofuranamine,2-methyl-(9CI)

6-Benzofuranamine,2-methyl-(9CI)

Cat. No.: B8751528
M. Wt: 147.17 g/mol
InChI Key: NSUKUHMKEFMMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Benzofuranamine,2-methyl-(9CI) involves several steps, typically starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to synthesize polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

6-Benzofuranamine,2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Benzofuranamine,2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Benzofuranamine,2-methyl-(9CI) can be compared with other benzofuran derivatives such as:

The uniqueness of 6-Benzofuranamine,2-methyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-6-amine

InChI

InChI=1S/C9H9NO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,10H2,1H3

InChI Key

NSUKUHMKEFMMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)N

Origin of Product

United States

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